molecular formula C7H16Cl2N4 B6225507 5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride CAS No. 2768327-62-2

5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride

Katalognummer B6225507
CAS-Nummer: 2768327-62-2
Molekulargewicht: 227.1
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride (EMMPAD) is a synthetic compound of the pyrazolam family of drugs. It is a centrally active compound with potential therapeutic applications in the treatment of neurological and psychiatric disorders. EMMPAD is a structural analog of the benzodiazepine class of drugs, which are widely used for the treatment of anxiety, insomnia, and other disorders. It is a novel compound with unique pharmacological properties and has been studied extensively in laboratory and preclinical studies.

Wissenschaftliche Forschungsanwendungen

5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride has been studied extensively in laboratory and preclinical studies. It has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. It has also been studied for its potential therapeutic applications in the treatment of anxiety, depression, and other psychiatric disorders. In addition, it has been studied for its potential use in the treatment of addiction and pain management.

Wirkmechanismus

The mechanism of action of 5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride is similar to that of benzodiazepines. It binds to the gamma-aminobutyric acid (GABA) receptor and modulates the activity of the GABAergic system. This leads to increased GABAergic neurotransmission and decreased neuronal excitability, resulting in anxiolytic, anticonvulsant, and sedative effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride are similar to those of benzodiazepines. It has anxiolytic, anticonvulsant, and sedative effects. It also has antidepressant and analgesic effects. In addition, it has been shown to have neuroprotective and anti-inflammatory effects.

Vorteile Und Einschränkungen Für Laborexperimente

The major advantage of 5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride for laboratory experiments is its high potency and selectivity for the GABA receptor. It is also a non-toxic compound and is relatively stable in aqueous solutions. The major limitation of 5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride for laboratory experiments is its low solubility in water, which can make it difficult to measure accurately in aqueous solutions.

Zukünftige Richtungen

The potential therapeutic applications of 5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride are exciting and warrant further investigation. Future research should focus on the development of more potent and selective compounds and the optimization of the synthesis process. In addition, further studies should be conducted to assess the efficacy and safety of 5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride in clinical settings. Finally, research should also be conducted to explore the potential of 5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride in the treatment of addiction, pain management, and other neurological and psychiatric disorders.

Synthesemethoden

5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride can be synthesized from the reaction of ethylenediamine, methyl amine and pyrazoline. The reaction is initiated by the reaction of ethylenediamine with methyl amine to form a Schiff base, which is then reacted with pyrazoline to form 5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride. The reaction is conducted in aqueous medium and is catalyzed by a base such as sodium hydroxide. The reaction can be completed in a few hours and the product can be isolated by crystallization.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride involves the reaction of 1-methyl-3-amino-1H-pyrazole with ethyl chloroacetate to form 5-(chloromethyl)-1-methyl-1H-pyrazole-3-amine. This intermediate is then reacted with ethylamine to form the final product, which is isolated as the dihydrochloride salt.", "Starting Materials": [ "1-methyl-3-amino-1H-pyrazole", "ethyl chloroacetate", "ethylamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: 1-methyl-3-amino-1H-pyrazole is reacted with ethyl chloroacetate in the presence of sodium hydroxide and diethyl ether to form 5-(chloromethyl)-1-methyl-1H-pyrazole-3-amine.", "Step 2: The intermediate from step 1 is then reacted with ethylamine in the presence of hydrochloric acid and water to form 5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride.", "Step 3: The final product is isolated as the dihydrochloride salt by filtration and drying." ] }

CAS-Nummer

2768327-62-2

Produktname

5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride

Molekularformel

C7H16Cl2N4

Molekulargewicht

227.1

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.